molecular formula C8H3BrF4O B1378409 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 1236538-66-1

3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1378409
Key on ui cas rn: 1236538-66-1
M. Wt: 271.01 g/mol
InChI Key: PSTGIBLLFFOZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359339B2

Procedure details

A solution of n-BuLi (2.5 M in hexanes, 1.98 mL, 4.94 mmol) was added to a solution of diisopropylamine (0.700 mL, 4.94 mmol) in THF (10 mL) at −30° C. After 15 minutes, the mixture was cooled to −70° C., then 3-bromo-4-fluorobenzotrifluoride (1.00 g, 4.12 mmol) was added. After 30 minutes, anhydrous DMF (0.637 mL, 8.23 mmol) was added dropwise. After 15 minutes, acetic acid (0.50 mL, 8.2 mmol) was added, then the mixture was diluted with ethyl acetate and water. The resulting layers were separated, and the aqueous phase was extracted with ethyl acetate. The combined organics were washed with saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated. The resulting light yellow oil was used directly for the following step. 1H NMR (500 MHz, CDCl3) δ 10.38 (s, 1H); 8.10-8.15 (m, 2H). LC1: 3.44 min. Compound does not ionize.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.637 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[C:16]([C:21]([F:24])([F:23])[F:22])[CH:17]=[CH:18][C:19]=1[F:20].CN([CH:28]=[O:29])C.C(O)(=O)C>C1COCC1.C(OCC)(=O)C.O>[Br:13][C:14]1[C:19]([F:20])=[C:18]([CH:17]=[C:16]([C:21]([F:24])([F:22])[F:23])[CH:15]=1)[CH:28]=[O:29]

Inputs

Step One
Name
Quantity
1.98 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)C(F)(F)F
Step Three
Name
Quantity
0.637 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with saturated NaCl (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
3.44 min
Duration
3.44 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C(=C(C=O)C=C(C1)C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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